N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound that has garnered attention due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of a benzodioxin ring, a triazolopyridine moiety, and a sulfonamide group, which collectively contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine from appropriate starting materials.
Sulfonamide Formation: The benzodioxin-6-amine is then reacted with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate to yield 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide.
Substitution Reaction: The sulfonamide derivative is further substituted at the nitrogen position with various alkyl or aryl halides in the presence of N,N-dimethylformamide and lithium hydride as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity, and employing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl or aryl halides in the presence of a base like lithium hydride are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group coordinates with metal ions in enzymes, inhibiting their activity.
Bacterial Growth Inhibition: The compound blocks folate synthesis in bacteria by inhibiting the folate synthetase enzyme, thereby preventing bacterial growth and multiplication.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: A precursor in the synthesis of the target compound.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: A derivative with potential therapeutic applications for Alzheimer’s disease.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its combination of a benzodioxin ring, triazolopyridine moiety, and sulfonamide group, which collectively contribute to its distinct chemical properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development .
Properties
Molecular Formula |
C15H14N4O4S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C15H14N4O4S/c1-10-16-17-15-5-3-12(9-19(10)15)24(20,21)18-11-2-4-13-14(8-11)23-7-6-22-13/h2-5,8-9,18H,6-7H2,1H3 |
InChI Key |
KMYLZQYUWWSSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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